BenchChemオンラインストアへようこそ!

4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936241-59-6) is a heterocyclic intermediate belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold recognized as an adenine bioisostere and extensively exploited for ATP-competitive kinase inhibitor design. The compound features a fused pyrazole–pyrimidine core bearing two chlorine leaving groups at C4 and C6 and a methoxy substituent at C3 (molecular formula C₆H₄Cl₂N₄O, MW 219.03 g/mol, XLogP3 2.4, topological polar surface area 63.7 Ų).

Molecular Formula C6H4Cl2N4O
Molecular Weight 219.025
CAS No. 1936241-59-6
Cat. No. B580624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine
CAS1936241-59-6
Molecular FormulaC6H4Cl2N4O
Molecular Weight219.025
Structural Identifiers
SMILESCOC1=NNC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H4Cl2N4O/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12)
InChIKeyMVZGOVPVWQNWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936241-59-6): A Dual-Leaving-Group Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936241-59-6) is a heterocyclic intermediate belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold recognized as an adenine bioisostere and extensively exploited for ATP-competitive kinase inhibitor design . The compound features a fused pyrazole–pyrimidine core bearing two chlorine leaving groups at C4 and C6 and a methoxy substituent at C3 (molecular formula C₆H₄Cl₂N₄O, MW 219.03 g/mol, XLogP3 2.4, topological polar surface area 63.7 Ų) . The dichloro substitution pattern enables sequential, regioselective nucleophilic aromatic substitution (SNAr), making it a versatile precursor for constructing C4/C6-diversified libraries of bioactive molecules, particularly kinase inhibitors .

Why 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Common Pyrazolo[3,4-d]pyrimidine Analogs in Synthetic Programs


Within the pyrazolo[3,4-d]pyrimidine class, substituent identity and position critically govern both chemical reactivity and downstream biological target selectivity. The presence of chlorine atoms at C4 and C6 imparts a built-in reactivity gradient: C4 is selectively displaced by secondary amines under mild SNAr conditions, whereas C6 requires higher temperatures or metal-catalyzed cross-coupling, enabling orchestrated sequential functionalization . The C3 methoxy group is not merely a passive blocking substituent—it modulates the electron density of the heterocyclic core, contributes a hydrogen bond acceptor (raising the HBA count from 3 to 4 relative to the 3-desmethoxy analog), introduces a rotatable bond (count = 1 vs. 0), and provides a latent hydroxyl handle via demethylation, offering a third diversification vector unavailable in C3-unsubstituted or C3-alkyl analogs . These three features—regioselective leaving groups, tunable electron density, and a latent protic handle—are simultaneously absent in close analogs such as 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1), 4,6-dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, or 4,6-dichloro-1-alkyl variants, making direct interchange impossible without altering synthetic route design, intermediate stability, and final compound SAR .

Quantitative Differentiation Evidence for 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Regioselective SNAr Reactivity Gradient Between C4 and C6 Chlorine Atoms Enables Sequential Derivatization

In 4,6-dichloro-1-alkyl-pyrazolo[3,4-d]pyrimidines, the C4 chlorine atom undergoes selective SNAr substitution with secondary amines such as morpholine under mild conditions, while the C6 chlorine remains intact and is subsequently replaced via Suzuki–Miyaura cross-coupling requiring elevated temperatures and palladium catalysis . This intrinsic reactivity gradient is a direct consequence of the fused pyrazolo[3,4-d]pyrimidine electronic structure and is preserved in the 3-methoxy variant, whose methoxy group further modulates the electron density at C4 and C6 through resonance donation. In contrast, analogs lacking a C3 substituent or bearing electron-withdrawing groups at C3 (e.g., CF₃) exhibit altered reactivity profiles that can compromise the sequential displacement strategy . The target compound thus provides a predictable, literature-validated orthogonal functionalization sequence critical for constructing focused kinase inhibitor libraries with site-specific diversity.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Physicochemical and Structural Differentiation from 3-Desmethoxy Analog (CAS 42754-96-1)

Direct comparison of computed molecular descriptors reveals that the 3-methoxy group in the target compound confers quantifiable differences in key drug-likeness parameters relative to the simplest 4,6-dichloro analog lacking C3 substitution (CAS 42754-96-1). The methoxy group increases molecular weight by 30 Da (219.03 vs. 189.00 g/mol), adds one hydrogen bond acceptor (HBA count: 4 vs. 3), introduces a rotatable bond (count: 1 vs. 0), and raises XLogP3 from 2.1 to 2.4 . The increased HBA count and polar surface area (TPSA 63.7 Ų for the target vs. approximately 54.5 Ų predicted for the des-methoxy analog) may influence solubility and permeability profiles of downstream derivatives . Furthermore, the methoxy group serves as a latent phenol via acid- or Lewis acid-mediated demethylation, a synthetic option entirely absent in the 3-unsubstituted comparator .

Physicochemical Properties Drug Design ADME Prediction

Privileged Scaffold Validation: Pyrazolo[3,4-d]pyrimidine Core as an Adenine Bioisostere for ATP-Competitive Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a validated adenine bioisostere that mimics hinge-region binding interactions in kinase ATP-binding sites . This scaffold has yielded clinically approved drugs (e.g., ibrutinib, a BTK inhibitor) and multiple clinical candidates . The 4,6-dichloro-3-methoxy substitution pattern in the target compound is specifically designed to enable rapid, diversity-oriented synthesis of C4/C6-disubstituted analogs for screening against kinase panels. A library constructed using a synthetic sequence allowing C3, N1, C4, and C6 substitution produced compounds with high activity against Src, Abl wild-type, and the T315I mutated form of Abl, with one compound emerging as an allosteric inhibitor of T315I-mutated Abl . While the target compound itself is an intermediate and not the active species, its substitution pattern directly maps onto the synthetic route that generated these active kinase inhibitors, establishing its relevance to programs targeting clinically important kinase mutants .

Kinase Inhibition Anticancer Drug Discovery Scaffold Validation

PLA2 Inhibitory Pharmacophore: Access to Anti-Inflammatory and Anti-Coagulant Chemical Space

Pyrazolo[3,4-d]pyrimidine derivatives have been identified via in silico docking studies as potential inhibitors of phospholipase A2 (PLA2), an enzyme implicated in anti-coagulation and inflammation pathways . Molecular docking using AUTODOCK and GLIDE (Standard Precision and Extra Precision) against Russell's viper PLA2 (PDB ID: 3H1X) demonstrated that pyrazolo[3,4-d]pyrimidine molecules, particularly those with trimethylene linkers, can bind to both the anti-coagulation and enzymatic regions of PLA2 with improved binding affinities compared to indomethacin . While the target compound itself was not among the nine molecules docked in this study, the 1H-pyrazolo[3,4-d]pyrimidine moiety is the core pharmacophoric element recognized by the PLA2 binding site, and the target compound with its 4,6-dichloro-3-methoxy substitution pattern serves as a direct precursor for introducing the amine or linker substituents required for PLA2 binding . This differentiates the target from non-pyrazolo[3,4-d]pyrimidine anti-inflammatory building blocks and from pyrazolo[3,4-d]pyrimidines lacking the C4/C6 diversification handles.

Inflammation Phospholipase A2 Inhibition Molecular Docking

High-Impact Application Scenarios for 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis via Sequential C4/C6 SNAr Diversification

The intrinsic reactivity gradient between C4 and C6 chlorine atoms enables a two-step, one-pot or telescoped sequence for constructing focused kinase inhibitor libraries. In the first step, a panel of secondary amines is reacted at C4 under mild SNAr conditions (ambient to 50 °C) with high selectivity. The remaining C6 chloride is then exploited in a second diversification step—either a second SNAr with a more nucleophilic amine at elevated temperature or a palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids. This sequential strategy, validated on 4,6-dichloro-1-alkyl-pyrazolo[3,4-d]pyrimidines , is directly transferable to the 3-methoxy analog and enables the rapid generation of structurally diverse compound arrays for screening against kinase panels including Src, Abl, and BTK .

Construction of Allosteric Kinase Inhibitors via C3-Hydroxy Latent Handle Activation

The C3 methoxy group can be demethylated under acidic conditions (e.g., BBr₃ or HBr/AcOH) to reveal a phenolic hydroxyl group. This C3-OH provides a third diversification point for O-alkylation, O-arylation, or sulfonylation, enabling the synthesis of trisubstituted pyrazolo[3,4-d]pyrimidines with vectors at C3, C4, and C6. This strategy is particularly relevant for developing type III (allosteric) kinase inhibitors, where occupancy of an induced pocket adjacent to the ATP site by the C3 substituent can confer selectivity, as demonstrated in the discovery of allosteric T315I Abl inhibitors from a pyrazolo[3,4-d]pyrimidine library using C3 diversification .

Synthesis of Adenosine/Guanosine Bioisosteric Nucleoside Analogs

The pyrazolo[3,4-d]pyrimidine core is a direct bioisostere of the purine nucleobase found in adenosine and guanosine. 3-Alkoxy-substituted pyrazolo[3,4-d]pyrimidine aglycons have been used as precursors for the synthesis of ribonucleoside analogs structurally related to adenosine, inosine, and guanosine through direct glycosylation . The target compound, with its 4,6-dichloro activation and 3-methoxy protection, is an ideal aglycon precursor for synthesizing modified nucleosides with potential antiviral or anticancer activity through sequential substitution of the chlorine atoms before or after glycosylation.

PLA2-Targeted Anti-Inflammatory Probe Development

For research programs investigating phospholipase A2 (PLA2) as a therapeutic target in inflammation and coagulation disorders, the target compound provides a direct synthetic entry point to the pyrazolo[3,4-d]pyrimidine chemotype identified by molecular docking studies as capable of binding both the enzymatic and anti-coagulation regions of PLA2 . Introduction of amine-containing linkers at C4 and C6, guided by the docking-validated trimethylene linker motif, can generate probe molecules for in vitro PLA2 inhibition assays, with the 3-methoxy group serving as a modifiable handle for tuning physicochemical properties or installing reporter tags (e.g., biotin, fluorophores) after demethylation.

Quote Request

Request a Quote for 4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.